2,2,3',5'-Tetramethylpropiophenone
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Overview
Description
2,2,3’,5’-Tetramethylpropiophenone: is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a propiophenone structure with four methyl substituents at the 2, 2, 3’, and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3’,5’-Tetramethylpropiophenone can be achieved through several methods. One common route involves the reaction of 1-(2,5-dimethylphenyl)-2-methyl-propan-1-one with sodium hydride in tetrahydrofuran under reflux conditions, followed by the addition of methyl iodide . The reaction conditions typically require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2,2,3’,5’-Tetramethylpropiophenone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2,3’,5’-Tetramethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces secondary alcohols.
Scientific Research Applications
2,2,3’,5’-Tetramethylpropiophenone has several scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,3’,5’-Tetramethylpropiophenone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo specific chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and systems, leading to various effects.
Comparison with Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound has a hydroxyl group instead of the additional methyl groups, leading to different reactivity and applications.
4-Methylpropiophenone: Characterized by a single methyl group at the para position, it has distinct chemical properties and uses.
Uniqueness: 2,2,3’,5’-Tetramethylpropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where these unique characteristics are advantageous.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-10(2)8-11(7-9)12(14)13(3,4)5/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXLYMFSXVBHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633498 |
Source
|
Record name | 1-(3,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-24-0 |
Source
|
Record name | 1-(3,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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